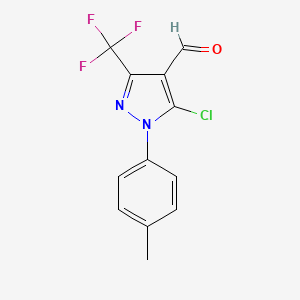

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Description

Chemical Formula: C₁₂H₈ClF₃N₂O

Structure: The compound features a pyrazole core substituted at positions 1, 3, and 4 with a 4-methylphenyl group, a trifluoromethyl group, and a carbaldehyde group, respectively. The presence of chlorine at position 5 enhances its electrophilicity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .

Synthesis: Prepared via a two-step process:

Reaction of 3-bromo-5-chloropyrazole with trifluoromethyl chloride to form 3-(trifluoromethyl)-5-chloropyrazole.

Alkaline condensation with formaldehyde to introduce the carbaldehyde group .

Properties

IUPAC Name |

5-chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O/c1-7-2-4-8(5-3-7)18-11(13)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCFZQBFTASNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For this compound, the starting materials would include a chloro-substituted diketone and a trifluoromethyl-substituted diketone.

Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.

Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrazole compound is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products

Oxidation: 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Inferred from structural similarity to Celecoxib.

Pharmacological Activities

- Anti-inflammatory Potential: Celecoxib’s COX-2 inhibition is attributed to the sulfonamide moiety and trifluoromethyl group. The target compound lacks the sulfonamide but retains the CF₃ group, suggesting possible COX-2 interaction, though unconfirmed .

- Antimicrobial Activity: Pyrazole derivatives with phenoxy (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde) or sulfanyl groups (e.g., ) show broad-spectrum antimicrobial effects, likely due to electron-withdrawing substituents enhancing membrane penetration .

Crystallographic and Physicochemical Properties

- Crystal Structures : Studies using SHELX software () reveal that trifluoromethyl and carbaldehyde groups influence molecular packing. For example, Celecoxib’s planar sulfonamide group facilitates tight crystal lattice formation (m.p. 161–164°C) , while the target compound’s aldehyde may introduce polarity, affecting solubility .

- Thermal Stability : The trifluoromethyl group generally increases thermal stability. However, the absence of melting point data for the target compound limits direct comparison.

Key Research Findings

Electrophilicity : The chlorine at position 5 increases reactivity, making the compound a versatile intermediate for synthesizing derivatives like oximes or hydrazones .

Bioavailability : The trifluoromethyl group’s electron-withdrawing nature improves membrane permeability, a trait shared with clinically used drugs like Celecoxib .

Biological Activity

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

The compound is characterized by the following chemical formula:

- Molecular Formula : C11H8ClF3N2O

- Molecular Weight : 272.64 g/mol

Synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole structure. This method has been reported to yield high purity compounds suitable for biological evaluation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Lung Cancer (A549)

- Colorectal Cancer

In vitro assays have demonstrated that certain derivatives exhibit significant growth inhibition, with IC50 values often in the micromolar range. For instance, related compounds have shown IC50 values ranging from 0.067 µM to over 49 µM depending on their structural modifications .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vivo studies using carrageenan-induced paw edema models have demonstrated that these compounds can significantly reduce inflammation, suggesting a mechanism that may involve COX inhibition or modulation of other inflammatory pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and may improve receptor binding affinity. |

| Trifluoromethyl Group | Increases metabolic stability and can enhance biological activity against certain targets. |

| Aromatic Substituents | Influence electronic properties and steric hindrance, affecting interaction with biological targets. |

Research indicates that modifications to the pyrazole ring and substituents can lead to improved potency and selectivity against cancer cell lines and inflammatory pathways .

Case Studies and Research Findings

- Antitumor Evaluation : A study evaluated a series of pyrazole derivatives for their antitumor activity against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising antiproliferative effects, particularly against breast and lung cancer cells .

- Inflammation Models : In a study assessing anti-inflammatory effects, derivatives were tested in a carrageenan-induced paw edema model. The results showed significant reductions in paw swelling, indicating effective modulation of inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Vilsmeier–Haack reactions. For example, a chloro-substituted pyrazole intermediate (e.g., 5-chloro-3-trifluoromethylpyrazole) is reacted with formaldehyde under alkaline conditions to introduce the aldehyde group . Alternatively, Vilsmeier–Haack formylation of pyrazolone precursors with POCl₃ and DMF can yield the carbaldehyde moiety . Key steps include controlling reaction pH and temperature to minimize side products.

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3, aldehyde at C4) and aromatic proton environments.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 313.05 g/mol).

- X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects, as demonstrated in structurally analogous pyrazole-carbaldehydes .

Q. How are preliminary biological activities screened for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Substituent variations (e.g., 4-methylphenyl vs. fluorophenyl) significantly alter activity profiles .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve aldehyde group stability .

- Temperature Control : Maintain 60–80°C during formylation to avoid decomposition .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Comparative SAR Analysis : Systematically replace substituents (e.g., 4-methylphenyl with 4-fluorophenyl) to isolate electronic/steric effects .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

- Crystallographic Studies : Resolve binding modes with target proteins to clarify mechanistic contradictions .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Simulations : Model interactions with biological targets (e.g., COX-2, EGFR) using AutoDock Vina .

- QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with activity data to predict optimal modifications .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Resistance : The CF₃ group reduces oxidative metabolism, as shown in microsomal studies of similar pyrazoles .

- Electron-Withdrawing Effects : Stabilizes the aldehyde group against nucleophilic attack, confirmed by NMR kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.